molecular formula C12H12N2O B12909498 N-(2-(1H-Pyrrol-1-yl)phenyl)acetamide CAS No. 3388-98-5

N-(2-(1H-Pyrrol-1-yl)phenyl)acetamide

Katalognummer: B12909498
CAS-Nummer: 3388-98-5
Molekulargewicht: 200.24 g/mol
InChI-Schlüssel: NQJZVDQVWHOFTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(1H-Pyrrol-1-yl)phenyl)acetamide is an organic compound that belongs to the class of acetamides It features a pyrrole ring attached to a phenyl group, which is further connected to an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-Pyrrol-1-yl)phenyl)acetamide typically involves the condensation of 2-(1H-pyrrol-1-yl)aniline with acetic anhydride. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(1H-Pyrrol-1-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups on the phenyl ring or the pyrrole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of this compound oxide.

    Reduction: Formation of N-(2-(1H-Pyrrol-1-yl)phenyl)ethylamine.

    Substitution: Formation of halogenated derivatives such as N-(2-(1H-Pyrrol-1-yl)phenyl)bromoacetamide.

Wissenschaftliche Forschungsanwendungen

N-(2-(1H-Pyrrol-1-yl)phenyl)acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(2-(1H-Pyrrol-1-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-(2,5-Di(2-thienyl)-1H-pyrrol-1-yl)phenyl)acetamide
  • N-(2,4-Dimethoxy-phenyl)-2-(3,5-dimethyl-4-nitro-pyrazol-1-yl)-acetamide
  • N-(4-(2-(2,4-Dinitrophenyl)thio)-4-phenyl-1H-imidazol-1-yl)phenyl)acetamide

Uniqueness

N-(2-(1H-Pyrrol-1-yl)phenyl)acetamide is unique due to its specific structural features, such as the presence of both a pyrrole ring and an acetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research .

Eigenschaften

CAS-Nummer

3388-98-5

Molekularformel

C12H12N2O

Molekulargewicht

200.24 g/mol

IUPAC-Name

N-(2-pyrrol-1-ylphenyl)acetamide

InChI

InChI=1S/C12H12N2O/c1-10(15)13-11-6-2-3-7-12(11)14-8-4-5-9-14/h2-9H,1H3,(H,13,15)

InChI-Schlüssel

NQJZVDQVWHOFTJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=CC=C1N2C=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.